9,10-Dibromo-13-chloro-12-hydroxyoctadecanoic acid
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Overview
Description
9,10-Dibromo-13-chloro-12-hydroxyoctadecanoic acid is a complex organic compound that belongs to the class of halogenated fatty acids. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to an octadecanoic acid backbone. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dibromo-13-chloro-12-hydroxyoctadecanoic acid typically involves the halogenation of octadecanoic acid derivatives. The process begins with the hydroxylation of octadecanoic acid to introduce the hydroxyl group at the 12th position. This is followed by the bromination and chlorination steps to introduce bromine atoms at the 9th and 10th positions and a chlorine atom at the 13th position. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperature and pH conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced chemical reactors. The process is optimized to achieve high yield and purity of the final product. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
9,10-Dibromo-13-chloro-12-hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The halogen atoms can be reduced to form dehalogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
9,10-Dibromo-13-chloro-12-hydroxyoctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9,10-Dibromo-13-chloro-12-hydroxyoctadecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and hydroxyl groups allows it to form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxyoctadecanoic acid: Lacks the halogen atoms present in 9,10-Dibromo-13-chloro-12-hydroxyoctadecanoic acid.
12-Hydroxyoctadecanoic acid: Contains a hydroxyl group at the 12th position but lacks the halogen atoms.
10-Hydroxyoctadecanoic acid: Contains a hydroxyl group at the 10th position but lacks the halogen atoms.
Uniqueness
The presence of both bromine and chlorine atoms, along with the hydroxyl group, makes this compound unique. These functional groups confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
89682-77-9 |
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Molecular Formula |
C18H33Br2ClO3 |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
9,10-dibromo-13-chloro-12-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H33Br2ClO3/c1-2-3-7-11-16(21)17(22)13-15(20)14(19)10-8-5-4-6-9-12-18(23)24/h14-17,22H,2-13H2,1H3,(H,23,24) |
InChI Key |
LBJPKIRPKGTUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(CC(C(CCCCCCCC(=O)O)Br)Br)O)Cl |
Origin of Product |
United States |
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